1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Overview
Description
Synthesis Analysis
The synthesis of this compound involves electrophilic fluorination, which has been recognized as a promising approach for incorporating fluorine into organic molecules. Among various electrophilic fluorinating agents, this compound offers a straightforward and effective route for fluorination. It highlights the compound's role as a key reagent in electrophilic fluorination reactions, underscoring its utility in creating a broad range of fluorinated organic compounds (Singh & Shreeve, 2004).
Molecular Structure Analysis
The molecular structure of this compound facilitates its function as an electrophilic fluorinating agent. Its diazoniabicyclooctane core, combined with chloromethyl and fluorine groups, allows for efficient electrophilic attack on target molecules. This structural feature enables selective fluorination processes, demonstrating its versatility in organic synthesis.
Chemical Reactions and Properties
This compound is involved in various chemical reactions, including the regioselective fluorination of imidazo[1,2-a]pyridines, illustrating its capability to act under aqueous conditions and offer moderate to good yields through electrophilic fluorination processes (Liu et al., 2015). Furthermore, its role extends beyond fluorination to function as a "fluorine-free" reagent in various organic reactions, highlighting its versatility and efficiency in organic synthesis (Yang et al., 2020).
Scientific Research Applications
Electrophilic Fluorinating Agent : It has shown promising potential as an electrophilic fluorinating agent in organic chemistry (Banks, Sharif, & Pritchard, 1993).
Difluorination in Organic Synthesis : In the transannular cyclization of bicyclo[3.3.1]nonane dienes, it exhibits the ability to perform difluorination, leading to the formation of fluorinated organic compounds (Serguchev, Lourie, & Ponomarenko, 2002).
Deprotection of Amines : It effectively removes Boc groups from doubly protected amines, providing a mild and chemoselective method for deprotection and synthesis of important purine derivatives (Zeng, Duan, Zhao, & Hu, 2018).
Synthesis of Fluoro-Carbohydrates : It enables the high-yield, one-step synthesis of fluoro-carbohydrates and their glycosides from glycals, with applications in the pharmaceutical and biotechnology industries (Burkart, Zhang, Hung, & Wong, 1997).
Formation of Novel Fluorinated Compounds : It has been used to substitute the TEMPO free radical with fluorine on specific organic compounds, achieving significant yields (Kielty, Farràs, Smith, & Aldabbagh, 2020).
Electron Transfer Studies : Studies have also shown its involvement in single-electron transfer processes, proving beneficial both thermodynamically and kinetically (Zhang, 2013).
Fluorination in Aqueous Conditions : It effectively performs regioselective fluorination of imidazo[1,2-a]pyridines in aqueous conditions, demonstrating moderate to good selectivity (Liu, Gao, Gu, Shen, & Sun, 2015).
Versatile Functional Reagent : It is recognized as a versatile and efficient "fluorine-free" functional reagent in organic synthesis, with applications in transition metal oxidation, fluorine cation, and as a radical initiator (Yang, Song, Ali, Mudassir, & Ge, 2020).
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClFN2.2BF4/c8-7-10-1-4-11(9,5-2-10)6-3-10;2*2-1(3,4)5/h1-7H2;;/q+2;2*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRPHPUGYLSHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14B2ClF9N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
CAS RN |
140681-55-6 | |
Record name | Selectfluor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140681556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLOROMETHYL-4-FLUORO-1,4-DIAZOBICYCLO(2.2.2)OCTANE BIS(TETRAFLUOROBORATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P1ZA6R76D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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